molecular formula C15H20N2O B3126794 (E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide CAS No. 337921-16-1

(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide

Cat. No.: B3126794
CAS No.: 337921-16-1
M. Wt: 244.33 g/mol
InChI Key: WCGIKOFGLVCRSH-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a phenyl group, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Formation of the Enamide Group: The enamide group is formed through a condensation reaction between an amine and an acyl chloride, followed by an E/Z isomerization to obtain the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Materials Science: It is used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenyl-3-pyrrolidin-1-ylbutanamide: Similar structure but lacks the enamide group.

    N-methyl-N-phenyl-3-pyrrolidin-1-ylprop-2-enamide: Similar structure but with a shorter carbon chain.

    N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-ynamide: Similar structure but with a triple bond instead of a double bond.

Uniqueness

(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide is unique due to the presence of the (E)-enamide group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-13(17-10-6-7-11-17)12-15(18)16(2)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIKOFGLVCRSH-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(C)C1=CC=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(C)C1=CC=CC=C1)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-N-methyl-N-phenyl-3-pyrrolidin-1-ylbut-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.